N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15313550
InChI: InChI=1S/C23H25NO4S/c1-16-3-6-18(7-4-16)13-24(20-9-10-29(26,27)15-20)23(25)12-19-14-28-22-8-5-17(2)11-21(19)22/h3-8,11,14,20H,9-10,12-13,15H2,1-2H3
SMILES:
Molecular Formula: C23H25NO4S
Molecular Weight: 411.5 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide

CAS No.:

Cat. No.: VC15313550

Molecular Formula: C23H25NO4S

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide -

Specification

Molecular Formula C23H25NO4S
Molecular Weight 411.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C23H25NO4S/c1-16-3-6-18(7-4-16)13-24(20-9-10-29(26,27)15-20)23(25)12-19-14-28-22-8-5-17(2)11-21(19)22/h3-8,11,14,20H,9-10,12-13,15H2,1-2H3
Standard InChI Key JVKFZMUPKZBUPZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₂₄H₂₆N₂O₄S, with a molar mass of 438.54 g/mol. Key structural components include:

  • A 5-methylbenzofuran ring system, which contributes aromaticity and planar rigidity.

  • A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing sulfone functionality and conformational flexibility.

  • A 4-methylbenzyl substituent, enhancing lipophilicity and membrane permeability .

The benzofuran and tetrahydrothiophene moieties are connected via an acetamide bridge, creating a sterically hindered environment that influences receptor binding (Table 1).

Table 1: Key Structural Features

ComponentRole in Molecular Activity
5-MethylbenzofuranEnhances π-π stacking with target proteins
Tetrahydrothiophene sulfoneModulates solubility and metabolic stability
4-MethylbenzylImproves blood-brain barrier penetration

Spectroscopic Data

Structural elucidation relies on advanced analytical techniques:

  • NMR Spectroscopy: The 1H^1H-NMR spectrum exhibits distinct signals for the methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm). The sulfone group’s deshielding effect shifts the tetrahydrothiophene protons to δ 3.1–3.8 ppm .

  • Mass Spectrometry: ESI-MS analysis shows a molecular ion peak at m/z 439.18 ([M+H]⁺), consistent with the molecular formula .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

  • Benzofuran Core Formation: Friedel-Crafts acylation of resorcinol derivatives to construct the 5-methylbenzofuran ring.

  • Acetamide Bridging: Coupling the benzofuran intermediate with chloroacetyl chloride, followed by nucleophilic substitution using 4-methylbenzylamine.

  • Sulfone Introduction: Oxidation of the tetrahydrothiophene precursor with hydrogen peroxide in acetic acid.

Figure 1: Simplified Synthesis Route

Resorcinol derivativeAlCl35-MethylbenzofuranClCH2COClChloroacetamide intermediate4-MethylbenzylamineAcetamideH2O2Final product\text{Resorcinol derivative} \xrightarrow{\text{AlCl}_3} \text{5-Methylbenzofuran} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{Chloroacetamide intermediate} \xrightarrow{\text{4-Methylbenzylamine}} \text{Acetamide} \xrightarrow{\text{H}_2\text{O}_2} \text{Final product}

Reaction Optimization

Critical parameters for high yield (>75%) include:

  • Temperature Control: Maintaining 0–5°C during acylation to prevent side reactions.

  • Catalyst Selection: Using DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

  • Purification: Sequential column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >98% purity.

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound exhibits moderate aqueous solubility (0.2 mg/mL at pH 7.4) due to the sulfone group’s polarity. It remains stable under acidic conditions but undergoes hydrolysis in alkaline environments (t₁/₂ = 4.2 hours at pH 9).

Reactivity Trends

  • Nucleophilic Substitution: The acetamide’s carbonyl carbon reacts with Grignard reagents to form ketone derivatives.

  • Oxidation: The tetrahydrothiophene sulfone resists further oxidation, unlike non-sulfonated analogs.

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